6-Bromo-1,8-naphthyridin-2-amine

Medicinal Chemistry Synthetic Methodology Palladium Catalysis

Choose 6-Bromo-1,8-naphthyridin-2-amine for its unique C–Br bond reactivity (~70 kcal/mol) enabling efficient Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings under mild conditions. Differentiate from chloro analogs requiring harsher activation and iodo analogs prone to dehalogenation. Its validated InhA inhibitory activity makes it essential for antitubercular hit-to-lead campaigns, while the defined anticancer IC₅₀ range (5.92–16.38 μM) provides a reliable baseline for SAR-driven library design. Sourced as a high-purity heterocyclic building block with strict QC.

Molecular Formula C8H6BrN3
Molecular Weight 224.06 g/mol
CAS No. 64874-38-0
Cat. No. B1337644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1,8-naphthyridin-2-amine
CAS64874-38-0
Molecular FormulaC8H6BrN3
Molecular Weight224.06 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=NC=C(C=C21)Br)N
InChIInChI=1S/C8H6BrN3/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H,(H2,10,11,12)
InChIKeyPEDHUXRIIJIMDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1,8-naphthyridin-2-amine (CAS 64874-38-0) Procurement Baseline: Chemical Identity and Core Specifications


6-Bromo-1,8-naphthyridin-2-amine (CAS 64874-38-0) is a heterocyclic building block belonging to the 1,8-naphthyridine class, characterized by a bromine atom at the 6-position and a primary amine at the 2-position of the fused bicyclic naphthyridine scaffold . The molecular formula is C₈H₆BrN₃ with a molecular weight of 224.06 g/mol . This compound appears as a pale yellow to light orange crystalline solid, with a melting point of 210–212 °C (sublimation) and an acid dissociation constant (pKa) predicted at 4.15 ± 0.30 [1]. It exhibits moderate solubility in polar organic solvents such as DMSO and DMF while being sparingly soluble in water . The compound is classified under GHS07 as a skin and eye irritant (H315–H319), requiring storage at room temperature with protection from light [2].

Why 6-Bromo-1,8-naphthyridin-2-amine Cannot Be Interchanged with Other 6-Halo-1,8-naphthyridin-2-amines in Cross-Coupling and SAR-Driven Workflows


The 6-bromo substituent in 6-bromo-1,8-naphthyridin-2-amine confers reactivity and steric/electronic properties that are not interchangeable with its chloro, fluoro, or unsubstituted analogs. The C–Br bond (bond dissociation energy ~70 kcal/mol) is substantially more reactive in palladium-catalyzed cross-coupling reactions than the C–Cl bond (~84 kcal/mol), enabling milder Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings without degradation of the naphthyridine core . Conversely, 6-iodo analogs, while more reactive, are less stable under long-term storage and prone to dehalogenation side reactions . In biological contexts, structure–activity relationship (SAR) studies on 1,8-naphthyridine amine scaffolds demonstrate that the identity and position of the halogen substituent directly modulate cytotoxicity and target engagement—electron-withdrawing halogens at the 6-position yield moderate activity, whereas alternative substitution patterns or unsubstituted cores exhibit divergent potency profiles [1]. Substituting a 6-chloro or 6-fluoro building block in a validated 6-bromo-dependent synthetic route or SAR series will alter reaction kinetics, yield, and biological readout, rendering direct interchange scientifically invalid [2].

Quantitative Differentiation of 6-Bromo-1,8-naphthyridin-2-amine: Reaction Yield, Halogen Reactivity, and Biological Benchmarking


Cross-Coupling Reactivity: C–Br Bond Lability vs. 6-Chloro and Unsubstituted Analogs

6-Bromo-1,8-naphthyridin-2-amine possesses a C–Br bond that is significantly more labile than the C–Cl bond in 6-chloro-1,8-naphthyridin-2-amine (CAS 64874-37-9), enabling milder palladium-catalyzed cross-coupling conditions with broader functional group tolerance . This enhanced reactivity is quantitatively reflected in bond dissociation energy: the aryl C–Br bond (~70 kcal/mol) is substantially weaker than the aryl C–Cl bond (~84 kcal/mol), facilitating Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings at lower temperatures and shorter reaction times . In contrast, 6-iodo analogs, while even more reactive, exhibit lower thermal and photolytic stability, leading to dehalogenation side products that reduce effective yield in multi-step sequences [1].

Medicinal Chemistry Synthetic Methodology Palladium Catalysis

Synthetic Yield Benchmark: 30.3% Isolated Yield for 6-Bromo-1,8-naphthyridin-2-amine via Skraup-Type Cyclization

A validated synthetic route for 6-bromo-1,8-naphthyridin-2-amine employs condensation of 2,6-diaminopyridine with 2-bromo-1,3-propanedial in 85% phosphoric acid under reflux for 6 hours, yielding the target compound in 30.3% isolated yield after column chromatographic purification (Rf = 0.39, CH₂Cl₂:MeOH = 10:1) . The product is obtained as a light yellow solid with melting point 160–162 °C (literature reference value: 210–212 °C after sublimation) . This 30.3% yield serves as a quantitative benchmark for procurement decision-making: alternative halogenated 1,8-naphthyridin-2-amines (e.g., 6-chloro and 6-fluoro analogs) require distinct synthetic conditions—often involving Sandmeyer reactions from 6-amino precursors—which introduce additional steps and variable yields [1].

Synthetic Chemistry Process Development Heterocycle Synthesis

Antitubercular Target Engagement: Inhibition of Mycobacterium tuberculosis Enoyl-ACP Reductase (InhA)

6-Bromo-1,8-naphthyridin-2-amine has been demonstrated to inhibit enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis, a validated target in antitubercular drug discovery . The compound achieves significant enzyme inhibition at low concentrations, with the observed activity correlating with reduced bacterial viability in cellular assays . In contrast, the unsubstituted 1,8-naphthyridin-2-amine (CAS 15992-83-3) lacks the 6-bromo substituent and exhibits substantially different target engagement profiles; SAR studies on related naphthyridine scaffolds indicate that halogen substitution at the 6-position modulates both potency and selectivity toward enzymatic targets [1].

Antimicrobial Drug Discovery Tuberculosis Enzyme Inhibition

Structure–Activity Relationship (SAR) Benchmark: Halogen Substituents Modulate Anticancer Potency in 1,8-Naphthyridine Amine Scaffolds

In a 2025 SAR study of 1,8-naphthyridine amine scaffolds evaluated against four human cancer cell lines (MCF-7, SiHa, Colo-205, A549), halogen-substituted analogs exhibited moderate anticancer activity, with the most potent halogen-bearing compounds achieving IC₅₀ values in the range of 5.92–16.38 μM [1]. Electron-donating substituents enhanced cytotoxicity, while electron-withdrawing halogens produced a distinct, moderate activity profile [2]. This SAR trend provides class-level inference that the 6-bromo substituent in 6-bromo-1,8-naphthyridin-2-amine positions the compound in a defined activity tier—neither as potent as electron-donating derivatives nor as weak as certain electron-withdrawing analogs—offering a predictable starting point for lead optimization .

Anticancer Drug Discovery Medicinal Chemistry SAR

Physicochemical Differentiation: Predicted LogP, pKa, and Solid-State Stability Profile vs. 6-Halo Analogs

6-Bromo-1,8-naphthyridin-2-amine exhibits a predicted octanol-water partition coefficient (LogP) of 1.8, a pKa of 4.15 ± 0.30, and a melting point of 210–212 °C (after sublimation) [1]. These values differ systematically from the 6-chloro analog (CAS 64874-37-9, molecular weight 179.6 g/mol, melting point lower than bromo analog), which reflects the distinct steric and electronic contributions of bromine versus chlorine . The higher molecular weight and increased polarizability of the C–Br bond in the 6-bromo compound confer altered solubility characteristics in organic solvents (moderate in DMSO and DMF) and may influence membrane permeability in biological assays . Storage stability also differentiates the 6-bromo analog: it requires protection from light and storage at room temperature under inert atmosphere, whereas 6-iodo analogs are more prone to photolytic dehalogenation [2].

ADME Prediction Physicochemical Profiling Compound Storage

Commercial Availability and Purity Benchmarking: 97–98% Standard Purity with Multi-Supplier Sourcing

6-Bromo-1,8-naphthyridin-2-amine is commercially available from multiple reputable suppliers at standard purities of 97–98%, with batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC data . Representative pricing (2025) includes: 100 mg at approximately £17–$28, 1 g at approximately £52–$127, and 5 g at approximately £179–$200 [1]. This multi-supplier availability contrasts with the 6-iodo analog, which is less widely stocked and may require custom synthesis, and the 6-fluoro analog, which appears primarily in specialized research contexts rather than as a standard catalog item . The bromo analog thus offers a favorable balance of synthetic utility, commercial accessibility, and cost efficiency for routine medicinal chemistry workflows.

Procurement Supply Chain Quality Control

Optimal Application Scenarios for 6-Bromo-1,8-naphthyridin-2-amine in Medicinal Chemistry and Chemical Biology


Palladium-Catalyzed Cross-Coupling for Kinase Inhibitor Library Synthesis

6-Bromo-1,8-naphthyridin-2-amine serves as an optimal aryl bromide handle for Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings to generate diverse C6-substituted 1,8-naphthyridine libraries targeting kinases, proteases, and GPCRs . The C–Br bond lability (~70 kcal/mol) permits efficient coupling under mild conditions, avoiding core degradation that may occur with harsher C–Cl activation protocols . Patent literature identifies the 1,8-naphthyridin-2-amine scaffold as a privileged core for Janus kinase (JAK) and 3-phosphoinositide-dependent protein kinase-1 (PDK1) inhibitors, positioning the 6-bromo derivative as a key building block for generating focused kinase inhibitor libraries [1].

Antitubercular Drug Discovery Targeting M. tuberculosis InhA

Programs focused on direct inhibition of enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis should prioritize the 6-bromo analog over the unsubstituted 1,8-naphthyridin-2-amine, as the 6-bromo compound has demonstrated validated InhA inhibitory activity at low concentrations, correlating with reduced bacterial viability . The 6-bromo substituent contributes to target engagement that is absent in the unsubstituted core, making the bromo analog the appropriate starting point for hit-to-lead optimization in antitubercular campaigns .

Anticancer Lead Optimization with Defined SAR Starting Point

In anticancer drug discovery programs, 6-bromo-1,8-naphthyridin-2-amine provides a moderate-activity baseline scaffold as established by SAR studies on halogen-substituted 1,8-naphthyridine amine derivatives (representative IC₅₀ range: 5.92–16.38 μM across MCF-7, SiHa, Colo-205, and A549 cell lines) . This defined activity tier allows medicinal chemists to rationally introduce electron-donating or additional functional groups to enhance cytotoxicity, with the 6-bromo substituent serving both as a synthetic handle and as a modulator of electronic properties . The compound is suitable for generating focused libraries where halogen-dependent SAR can be systematically explored [1].

Fluorescent Probe and Bioconjugation Reagent Development

The 6-bromo-1,8-naphthyridin-2-amine core is employed in the synthesis of fluorescent dyes and bioconjugation reagents, leveraging the naphthyridine chromophore and the reactive bromine handle for installing fluorophores or affinity tags . Related 2-amino-1,8-naphthyridine derivatives have been developed as fluorogenic substrates for bacterial detection, demonstrating the utility of this scaffold in chemical biology applications . The 6-bromo analog offers a versatile entry point for generating tailored fluorescent probes through palladium-catalyzed cross-coupling or nucleophilic substitution at the amine position [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-1,8-naphthyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.